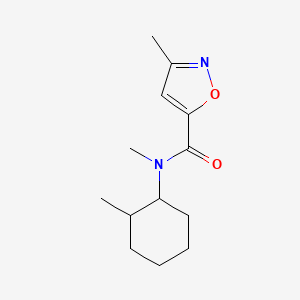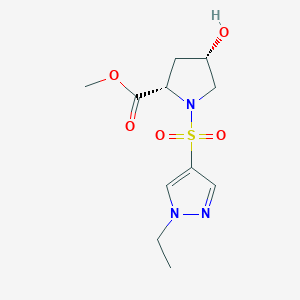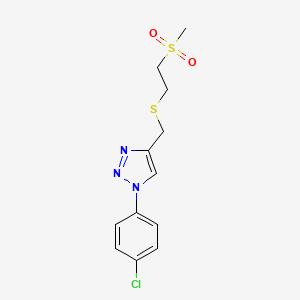![molecular formula C16H20N4O B6620291 2-[(5-Methylquinazolin-4-yl)amino]cyclohexane-1-carboxamide](/img/structure/B6620291.png)
2-[(5-Methylquinazolin-4-yl)amino]cyclohexane-1-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[(5-Methylquinazolin-4-yl)amino]cyclohexane-1-carboxamide is a synthetic organic compound that belongs to the class of quinazoline derivatives Quinazoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(5-Methylquinazolin-4-yl)amino]cyclohexane-1-carboxamide typically involves the following steps:
Formation of the Quinazoline Core: The quinazoline core can be synthesized through the condensation of anthranilic acid with formamide or its derivatives under acidic conditions.
Introduction of the Methyl Group: The methyl group is introduced at the 5-position of the quinazoline ring through alkylation reactions using methylating agents such as methyl iodide.
Amination Reaction: The amino group is introduced at the 4-position of the quinazoline ring through nucleophilic substitution reactions using appropriate amines.
Cyclohexane-1-carboxamide Formation: The final step involves the coupling of the quinazoline derivative with cyclohexane-1-carboxylic acid or its derivatives under coupling conditions using reagents such as carbodiimides.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity of the final product. Common industrial methods include continuous flow synthesis and batch processing, with careful control of temperature, pressure, and reaction time.
化学反応の分析
Types of Reactions
2-[(5-Methylquinazolin-4-yl)amino]cyclohexane-1-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding quinazoline N-oxides.
Reduction: Reduction reactions using reducing agents like sodium borohydride can convert the compound to its reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amino group, to form various substituted derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents under inert atmosphere.
Substitution: Various nucleophiles such as amines, thiols, and alcohols; reactions are conducted in polar solvents like dimethylformamide or dimethyl sulfoxide.
Major Products Formed
Oxidation Products: Quinazoline N-oxides
Reduction Products: Reduced quinazoline derivatives
Substitution Products: Substituted quinazoline derivatives with various functional groups
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex quinazoline derivatives.
Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological targets.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer, bacterial infections, and inflammatory conditions.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of functionalized polymers.
作用機序
The mechanism of action of 2-[(5-Methylquinazolin-4-yl)amino]cyclohexane-1-carboxamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound targets enzymes and receptors involved in cell proliferation, apoptosis, and inflammation.
Pathways Involved: It modulates signaling pathways such as the MAPK/ERK pathway, leading to inhibition of cell growth and induction of apoptosis in cancer cells. It also interferes with bacterial cell wall synthesis, exhibiting antimicrobial activity.
類似化合物との比較
2-[(5-Methylquinazolin-4-yl)amino]cyclohexane-1-carboxamide can be compared with other quinazoline derivatives:
Similar Compounds: Quinazoline, 4-aminoquinazoline, 5-methylquinazoline, and quinazolinone derivatives.
Uniqueness: The presence of the cyclohexane-1-carboxamide moiety and the specific substitution pattern on the quinazoline ring confer unique biological activities and chemical properties to the compound, distinguishing it from other quinazoline derivatives.
特性
IUPAC Name |
2-[(5-methylquinazolin-4-yl)amino]cyclohexane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N4O/c1-10-5-4-8-13-14(10)16(19-9-18-13)20-12-7-3-2-6-11(12)15(17)21/h4-5,8-9,11-12H,2-3,6-7H2,1H3,(H2,17,21)(H,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBRTXGKAHJELJD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)N=CN=C2NC3CCCCC3C(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-[1-(4-cyanophenyl)ethyl]-N-ethylpropanamide](/img/structure/B6620208.png)

![N-[[4-(dimethylcarbamoyl)phenyl]methyl]naphthalene-1-carboxamide](/img/structure/B6620220.png)


![N-[2-(4-tert-butylphenyl)-2-hydroxyethyl]-1H-pyrrole-2-carboxamide](/img/structure/B6620248.png)
![N-methyl-N-[4-[2-(12-oxo-7-thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-1(8),2(6),9-trien-11-yl)acetyl]phenyl]formamide](/img/structure/B6620249.png)
![2-[4-(Methylsulfamoyl)-2-nitroanilino]cyclohexane-1-carboxamide](/img/structure/B6620271.png)
![[2-[3-(4-Methoxyphenyl)-5-phenyl-3,4-dihydropyrazol-2-yl]-2-oxoethyl] thiolane-3-carboxylate](/img/structure/B6620275.png)
![N-[1-(4-benzylmorpholin-2-yl)propyl]-2-methyl-1H-pyrrole-3-carboxamide](/img/structure/B6620282.png)

![2-[[4-[(3-Methyl-1,2-oxazol-5-yl)methyl]piperazin-1-yl]methyl]-5-[(2-methylphenyl)methyl]-1,3,4-oxadiazole](/img/structure/B6620311.png)
![N-[3-(1,3-thiazol-2-yl)phenyl]-2,3-dihydro-1-benzofuran-2-carboxamide](/img/structure/B6620324.png)
![N-[2-(2-bromo-5-fluorophenyl)-1,3-benzoxazol-5-yl]-2-methylpyrimidine-4-carboxamide](/img/structure/B6620331.png)
